molecular formula C11H20O3 B13817616 (2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane

(2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane

Katalognummer: B13817616
Molekulargewicht: 200.27 g/mol
InChI-Schlüssel: CECOTKSWIUWQHF-MWLCHTKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane is a chemical compound with a unique structure that includes a cyclopentyloxy group and a dioxepane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane typically involves the formation of the dioxepane ring followed by the introduction of the cyclopentyloxy group. One common method is the cyclization of a suitable diol precursor under acidic conditions, followed by etherification with cyclopentanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the cyclization and etherification steps efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the cyclopentyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R,7S)-diacetoxytridecane: Another compound with a similar stereochemistry but different functional groups.

    (2R,5R,7S,10S)-naphthanetetracarboxylic dianhydride: A compound with a similar ring structure but different substituents.

Uniqueness

(2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane is unique due to its specific combination of a cyclopentyloxy group and a dioxepane ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C11H20O3

Molekulargewicht

200.27 g/mol

IUPAC-Name

(2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane

InChI

InChI=1S/C11H20O3/c1-9-8-12-7-6-11(13-9)14-10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-,11-/m1/s1

InChI-Schlüssel

CECOTKSWIUWQHF-MWLCHTKSSA-N

Isomerische SMILES

C[C@@H]1COCC[C@H](O1)OC2CCCC2

Kanonische SMILES

CC1COCCC(O1)OC2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.